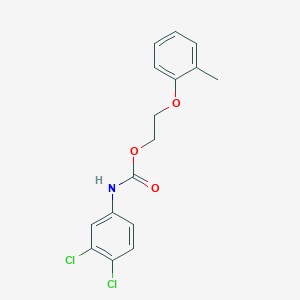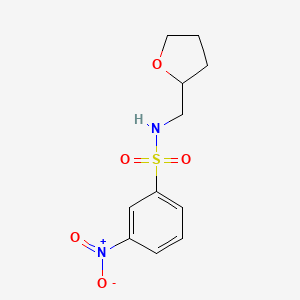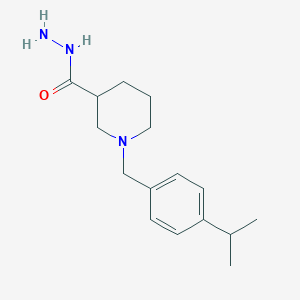![molecular formula C20H16BrClN2O3S B5195506 N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)
N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex.
Mécanisme D'action
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway plays a critical role in various cellular processes, including inflammation, apoptosis, and immune response. BMS-345541 inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. BMS-345541 has also been shown to reduce the severity of symptoms in animal models of inflammation and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMS-345541 in lab experiments is its selectivity for the N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide complex, which allows for specific inhibition of the NF-κB signaling pathway. However, one limitation of using BMS-345541 is its potential toxicity, which requires careful dosing and monitoring in experiments.
Orientations Futures
There are several future directions for research on BMS-345541, including its potential applications in cancer immunotherapy, its role in regulating immune cell function, and its potential as a therapeutic target for autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BMS-345541 and its potential side effects.
Méthodes De Synthèse
The synthesis of BMS-345541 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This is then reacted with 4-chloro-3-nitrobenzenesulfonamide to form 4-chloro-3-{[(4-bromophenyl)carbonyl]amino}benzenesulfonamide. The final step involves the reduction of the nitro group using palladium on carbon and hydrogen gas to form BMS-345541.
Applications De Recherche Scientifique
BMS-345541 has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, BMS-345541 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation and autoimmune diseases, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of symptoms.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-13-3-2-4-17(11-13)24-28(26,27)19-12-14(5-10-18(19)22)20(25)23-16-8-6-15(21)7-9-16/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDFRMDRWMQHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5195432.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)

![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)


![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)


![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)